Cas no 2640830-85-7 (N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide)
![N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2640830-85-7x500.png)
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS040724298
- F6752-7561
- N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide
- 2640830-85-7
-
- インチ: 1S/C16H22N4OS/c1-10-8-22-13-12(10)17-9-18-14(13)20-6-5-11(7-20)15(21)19-16(2,3)4/h8-9,11H,5-7H2,1-4H3,(H,19,21)
- InChIKey: KBDOCKFGPVPIJW-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C)C2C1=C(N=CN=2)N1CCC(C(NC(C)(C)C)=O)C1
計算された属性
- せいみつぶんしりょう: 318.15143251g/mol
- どういたいしつりょう: 318.15143251g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 86.4Ų
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6752-7561-30mg |
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide |
2640830-85-7 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6752-7561-50mg |
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide |
2640830-85-7 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6752-7561-2μmol |
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide |
2640830-85-7 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6752-7561-10μmol |
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide |
2640830-85-7 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6752-7561-15mg |
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide |
2640830-85-7 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6752-7561-1mg |
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide |
2640830-85-7 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6752-7561-100mg |
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide |
2640830-85-7 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6752-7561-5μmol |
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide |
2640830-85-7 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6752-7561-20mg |
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide |
2640830-85-7 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6752-7561-5mg |
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide |
2640830-85-7 | 5mg |
$103.5 | 2023-09-07 |
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamideに関する追加情報
Introduction to N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide (CAS No. 2640830-85-7)
N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2640830-85-7, belongs to a class of molecules that exhibit promising properties in the development of novel therapeutic agents. The intricate architecture of this molecule, featuring a N-tert-butyl substituent and a 7-methylthieno[3,2-d]pyrimidin-4-yl moiety, suggests a high degree of specificity that could be exploited for targeted drug delivery and interaction with biological targets.
The N-tert-butyl group is a well-known protective group in organic chemistry, often employed to shield reactive amine functionalities during synthetic processes. However, in the context of this compound, it may serve additional roles, such as modulating solubility or enhancing metabolic stability. The presence of the 7-methylthieno[3,2-d]pyrimidin-4-yl scaffold is particularly noteworthy, as it combines the structural elements of thiophene and pyrimidine, two heterocyclic systems that are frequently encountered in bioactive molecules. Thiophene derivatives are known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of this compound with biological targets with greater accuracy. The 7-methylthieno[3,2-d]pyrimidin-4-yl moiety is particularly interesting from a pharmacophoric perspective, as it can engage in multiple hydrogen bonding interactions and π-stacking events with biological macromolecules. These interactions are crucial for the binding affinity and specificity of drug candidates. Furthermore, the N-tert-butyl group may influence the compound's pharmacokinetic properties by affecting its solubility and permeability across biological membranes.
In vitro studies have begun to elucidate the biological profile of N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide. Initial experiments have shown promising results in terms of inhibitory activity against certain enzymes and receptors relevant to human diseases. For instance, the compound has demonstrated potential as an inhibitor of kinases, which are key targets in cancer therapy. The 7-methylthieno[3,2-d]pyrimidin-4-yl scaffold appears to be responsible for much of its observed activity, as similar derivatives have been reported to exhibit kinase inhibition in previous studies.
The synthesis of this compound represents a significant achievement in medicinal chemistry. The multi-step synthetic route involves careful functional group transformations and regioselective modifications to introduce the desired structural motifs. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated coupling processes, have been employed to construct the complex heterocyclic core. These methodologies not only highlight the synthetic prowess required but also underscore the importance of innovative approaches in drug discovery.
One of the most exciting aspects of N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is its potential for further derivatization and optimization. By modifying various substituents within its structure, researchers can fine-tune its biological activity and pharmacokinetic properties. This flexibility makes it an attractive candidate for structure-based drug design efforts. Computational tools are being increasingly utilized to predict how small changes in the molecule's structure will affect its interactions with biological targets.
The development of novel therapeutic agents often involves rigorous testing to ensure safety and efficacy before moving into clinical trials. Preliminary toxicology studies on N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-y}lpyrrolidine -3-carboxamide have shown encouraging results, suggesting that it may have a favorable safety profile when used at therapeutic doses. However, further studies are needed to fully characterize its toxicological profile and assess its potential for off-target effects.
The role of computational biology in understanding the mechanisms of action of small molecules cannot be overstated. Advanced computational methods are being used to model how N -tert -butyl -1-{7 -methylthieno [ 3 , 2 -d ] pyrimidin -4 -y l } py rrol idine -3 -carboxamide interacts with its target proteins at an atomic level. These models provide valuable insights into how changes in the molecule's structure can modulate its binding affinity and specificity.
The integration of experimental data with computational predictions has led to more efficient drug discovery pipelines. By combining traditional wet-lab techniques with cutting-edge computational tools, researchers can accelerate the identification and optimization of promising drug candidates like N -tert -butyl -1-{7 -methylthieno [ 3 , 2 -d ] py rimidin -4 -y l } py rrol idine -3 carboxamide . This interdisciplinary approach is essential for addressing the complex challenges posed by modern medicine.
The future prospects for N -tert but yl 1-{7 methylthien o [ 32 d ] py rim idin 4 y l } py rrol idine 33 carbox amide are bright , with ongoing research aimed at expanding its therapeutic applications . Further investigations into its mechanism of action , combined with additional preclinical studies , will be crucial steps toward bringing this promising compound into clinical development . As our understanding of biology continues to evolve , so too will our ability to design molecules that precisely target disease-causing pathways .
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